Cas no 1805014-27-0 (Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate)

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate is a specialized pyridine derivative with a unique structural framework, featuring both amino and difluoromethyl functional groups. The presence of these moieties enhances its reactivity and utility as a key intermediate in pharmaceutical and agrochemical synthesis. The nitro group at the 2-position and the ester functionality at the 4-position further contribute to its versatility in nucleophilic substitution and condensation reactions. Its difluoromethyl group imparts improved metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. This compound is particularly suited for applications requiring precise functionalization of pyridine scaffolds in medicinal chemistry and material science.
Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate structure
1805014-27-0 structure
Product Name:Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate
CAS No:1805014-27-0
MF:C10H11F2N3O4
MW:275.208849191666
CID:4855943
Update Time:2025-06-08

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate
    • Inchi: 1S/C10H11F2N3O4/c1-2-19-7(16)3-5-6(9(11)12)4-14-10(8(5)13)15(17)18/h4,9H,2-3,13H2,1H3
    • InChI Key: KBZHBAPPNSSPNS-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C(=C1CC(=O)OCC)N)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 337
  • XLogP3: 1.7
  • Topological Polar Surface Area: 111

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029066340-1g
Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate
1805014-27-0 97%
1g
$1,460.20 2022-04-01

Additional information on Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate (CAS No. 1805014-27-0): A Comprehensive Overview

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate (CAS No. 1805014-27-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, synthesis methods, and potential biological activities of Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate.

Chemical Structure and Properties

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate is a derivative of pyridine, a heterocyclic aromatic compound. The presence of an amino group (-NH2), a difluoromethyl group (-CF2H), and a nitro group (-NO2) on the pyridine ring, along with an ester group (-COOEt) at the 4-position, imparts unique chemical properties to this compound. The difluoromethyl group is particularly noteworthy for its ability to modulate the electronic and steric properties of the molecule, which can influence its biological activity.

The molecular formula of Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate is C11H11F2N3O4, and its molecular weight is approximately 289.21 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 135°C to 137°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol, but has limited solubility in water.

Synthesis Methods

The synthesis of Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate has been reported in several studies, each employing different strategies to achieve the desired product. One common approach involves the reaction of 3-amino-5-(difluoromethyl)-2-nitropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3). This reaction typically proceeds via nucleophilic substitution at the bromoacetate moiety, leading to the formation of the desired ester product.

An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are mixed in a microwave-compatible solvent and subjected to microwave irradiation for a short period. The high temperatures generated under microwave conditions facilitate rapid and efficient formation of the target compound.

Biological Activities and Potential Applications

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate has been investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent studies have demonstrated that this compound exhibits significant anti-inflammatory and anti-cancer properties.

In vitro studies have shown that Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that this compound may have therapeutic potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, preliminary research has indicated that Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate possesses potent anti-cancer activity against various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism underlying its anti-cancer effects is thought to involve induction of apoptosis through modulation of key signaling pathways such as p53 and Bcl-2.

Clinical Trials and Future Directions

The promising preclinical results obtained with Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate have paved the way for further investigation into its therapeutic potential. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects.

In one ongoing phase I clinical trial, researchers are assessing the pharmacokinetics and tolerability of Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate in patients with advanced solid tumors. Preliminary data from this trial have shown that the compound is well-tolerated at doses up to 100 mg/day, with no serious adverse events reported.

In addition to its potential as a standalone therapeutic agent, there is growing interest in exploring combination therapies involving Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate. Preclinical studies have demonstrated that this compound can enhance the anti-cancer effects of standard chemotherapeutic agents such as cisplatin and doxorubicin when used in combination.

Conclusion

Ethyl 3-amino-5-(difluoromethyl)-2-nitropyridine-4-acetate (CAS No. 1805014-27-0) is a promising compound with unique structural features that confer significant biological activities. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further development as a therapeutic agent. Ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects, paving the way for potential future applications in medicine.

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